1-Amino-4-methylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-amino-4-methylquinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13)12(11)9-5-3-2-4-8(7)9/h2-6H,11H2,1H3 |
InChI Key |
BEGAHNQOHJIWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of 1 Amino 4 Methylquinolin 2 1h One
Direct Synthesis Approaches for 1-Amino-4-methylquinolin-2(1H)-one and Related Aminoquinolinones
The direct synthesis of aminoquinolinones can be achieved through several established chemical reactions, often involving cyclization and condensation as key steps.
Synthesis of 7-amino-4-methylquinolin-2(1H)-one from 1,3-phenylenediamine and ethyl acetoacetate (B1235776)
A common and effective method for the synthesis of 7-amino-4-methylquinolin-2(1H)-one involves the cyclocondensation of m-phenylenediamine (B132917) with ethyl acetoacetate. ijper.orgsemanticscholar.org This reaction typically proceeds by refluxing the starting materials, sometimes in the presence of an acid catalyst. ijper.orgtudublin.ie The process involves the formation of a Schiff base intermediate, followed by an electrocyclic ring closure at high temperatures to form the quinoline (B57606) skeleton. Subsequent tautomerization yields the final quinolin-2(1H)-one structure. This method has been reported to produce the desired product in moderate yields. tudublin.ie Spectroscopic techniques such as FTIR and NMR are used to confirm the structure of the synthesized compound.
Synthesis of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one from 7,8-dihydroxy-4-methylcoumarin
An alternative approach to synthesizing aminoquinolinones involves the conversion of a coumarin (B35378) precursor. Specifically, 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one can be prepared from 7,8-dihydroxy-4-methylcoumarin. researchgate.netnih.gov This transformation is achieved by reacting the coumarin with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like pyridine (B92270). researchgate.netnih.gov The reaction results in the opening of the pyrone ring of the coumarin and subsequent cyclization to form the quinolinone ring, incorporating the amino group at the N1 position. The successful synthesis of the product, obtained as yellow crystals, is confirmed by the absence of the coumarin carbonyl band and the appearance of new bands corresponding to the amide carbonyl and NH2 groups in the FT-IR spectrum. researchgate.netnih.gov Further characterization is carried out using ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.netnih.gov
Table 1: Synthesis of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one
| Precursor | Reagent | Product | Yield | Melting Point |
|---|
Preparation of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride via reduction of nitro-precursors
The synthesis of aminoquinolinones can also be accomplished through the reduction of a corresponding nitro-substituted precursor. For instance, 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride can be synthesized by the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one. researchgate.net A common and efficient method for this reduction is the use of tin and hydrochloric acid. researchgate.net This method is effective for various nitroquinolines and is tolerant of many functional groups. nih.gov The resulting aminoquinoline can then be used as a precursor for synthesizing other derivatives. researchgate.net
Derivatization at the Quinolinone Nitrogen (N1)
The nitrogen atom at the N1 position of the quinolinone ring is a key site for derivatization, allowing for the introduction of various substituents to modify the compound's properties. Alkylation and acylation are common strategies employed for this purpose.
Alkylation and acylation reactions leading to N1-substituted quinolin-2(1H)-ones
Alkylation at the N1 position of the quinolin-2(1H)-one scaffold is a widely used method to introduce alkyl groups. mdpi.com These reactions can sometimes lead to a mixture of N1- and O2-alkylated products, with the N1-alkylated product typically being the major one. mdpi.com The selectivity of the reaction can be influenced by the reaction conditions, including the choice of base, alkylating agent, and temperature. mdpi.com Similarly, acylation reactions can be performed at the N1 position. For example, 3-acetyl-1-aminoquinoline-2-one can be coupled with various benzoic acids under reflux conditions using pyridine and silicon tetrachloride to yield N-(3-acetyl-2-oxoquinoline-1(2H)-yl)benzamides. mdpi.com
Synthesis of 1-phenyl/methyl quinolin-2(1H)-one derivatives
The introduction of aryl or simple alkyl groups, such as phenyl or methyl, at the N1 position can significantly alter the properties of the quinolinone molecule. The synthesis of 1-methyl-3-(heteroaryl)quinolin-2(1H)-ones has been achieved through palladium-catalyzed C-H functionalization reactions of 3-bromoquinolin-2-(1H)-ones with various azoles. nih.gov Microwave-assisted synthesis has also been employed for the efficient production of quinolin-2(1H)-ones, such as 3-methyl-4-phenylquinolin-2(1H)-one. nih.govacs.org These methods provide access to a diverse library of N1-substituted quinolinone derivatives for further investigation.
Table 2: Examples of N1-Substituted Quinolin-2(1H)-one Derivatives
| Compound Name | R1 Substituent | R3 Substituent | R4 Substituent | Molecular Formula |
|---|---|---|---|---|
| 3-Methyl-4-phenylquinolin-2(1H)-one | H | Methyl | Phenyl | C₁₆H₁₃NO |
| 3-Butyl-4-phenylquinolin-2(1H)-one | H | Butyl | Phenyl | C₁₉H₁₉NO |
Derivatization at the C3 and C4 Positions of the Quinolinone Ring
The C3 and C4 positions of the quinolinone ring are focal points for chemical derivatization, offering opportunities to introduce a variety of functional groups and build complex molecular architectures.
Synthesis of cinnamic acid and 2-quinolinone hybrid derivatives
A notable strategy in medicinal chemistry involves creating hybrid molecules that combine two or more pharmacophores to enhance biological activity. researchgate.net A new series of hybrid molecules has been synthesized by combining cinnamic acid and 1-amino-4-methyl-2-quinolinone derivatives. nih.govresearchgate.net One specific pathway involves using 7-hydroxy-4-methyl-1-amino-quinolin-2-one and cinnamic acid as starting materials. ajol.info
The synthesis can be further elaborated through halogenation. For instance, the hybrid compound 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid can be treated with bromine to yield a tribromo-derivative, 3-(7-hydroxy-4-methyl-3,6,8-tribromo-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid. ajol.info Subsequent reaction with acetic anhydride (B1165640) can then produce an acetoxy derivative. ajol.info All synthesized hybrid compounds were evaluated for their in vitro antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Compound 5a , 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, was identified as a particularly potent molecule against the HCT-116 cancer cell line. nih.gov
Table 1: Examples of Cinnamic Acid and 2-Quinolinone Hybrid Derivatives
| Compound ID | Chemical Name | Starting Materials | Key Transformation | Ref |
|---|---|---|---|---|
| 3 | 3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | 7-hydroxy-4-methyl-1-amino-quinolin-2-one, Cinnamic acid | Condensation | ajol.info |
| 4 | 3-(7-hydroxy-4-methyl-3,6,8-tribromo-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid | Compound 3, Bromine | Halogenation | ajol.info |
| 7 | 3-(7-acetoxy-4-methyl-3,6,8-tribromo-2-oxo-1H-quinolin-1-ylamino)-3-phenyl acrylic acid | Compound 4, Acetic anhydride | Acetylation | ajol.info |
| 5a | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | 1-Amino-4-methyl-7,8-dihydroxyquinolin-2(1H)-one derivative, Phenylpropiolic acid | Hybridization, Bromination | nih.govresearchgate.net |
Formation of Schiff bases via condensation with aromatic aldehydes
Schiff bases, characterized by an azomethine group (-CH=N-), are synthesized through the condensation of a primary amine with a carbonyl compound. dergipark.org.trscispace.com This reaction is a cornerstone for creating a diverse library of quinolinone derivatives. A series of quinolin-2(1H)-one derived Schiff bases were synthesized via an equimolar condensation reaction between 7-amino-4-methylquinolin-2(1H)-one and various substituted aromatic aldehydes in hot ethanol (B145695). researchgate.nettudublin.ie
The resulting Schiff base ligands were characterized by various spectral methods. researchgate.net These ligands are capable of coordinating with metal ions, such as copper(II), typically through the deprotonated phenolic oxygen and the azomethine nitrogen, forming stable complexes. researchgate.nettudublin.ie The formation of these Schiff bases and their metal complexes is significant due to their wide range of applications, including potential antimicrobial and anticancer activities. dergipark.org.trresearchgate.net
Table 2: Synthesis of Quinolin-2(1H)-one Derived Schiff Bases
| Reactant A | Reactant B | Reaction Conditions | Product Type | Ref |
|---|---|---|---|---|
| 7-amino-4-methylquinolin-2(1H)-one | Substituted aromatic aldehydes | Equimolar, Hot ethanol, Reflux 4h | Quinolin-2(1H)-one derived Schiff bases | tudublin.ie |
Amidation reactions for 7-amino-4-methylquinolin-2(1H)-one derivatives
Amidation of the amino group at the C7 position is a key method for synthesizing new derivatives of 7-amino-4-methylquinolin-2(1H)-one. A study detailed the synthesis of sixteen novel amide derivatives with potential anticancer activity. bibliotekanauki.pl The synthetic process involved a multi-step approach:
Protection: The hydroxyl groups of various phenolic acids were first protected by acylation with acetic anhydride. bibliotekanauki.pl
Activation: The protected phenolic acids were then converted into more reactive acid chlorides using thionyl chloride. bibliotekanauki.pl
Amidation: Finally, the protected acid chlorides were reacted with 7-amino-4-methylquinolin-2(1H)-one in dichloromethane, with trimethylamine (B31210) added as a hydrogen chloride acceptor, to yield the final amide products. bibliotekanauki.pl
The structures of all sixteen synthesized compounds were confirmed using ¹H and ¹³C NMR spectroscopy. bibliotekanauki.pl Another advanced method involves a Pd(II)-catalyzed cascade Heck/intramolecular C(sp²)–H amidation reaction to produce 4-aryl-2-quinolinones. researchgate.net
Table 3: Selected Amide Derivatives of 7-amino-4-methylquinolin-2(1H)-one
| Compound Name | Starting Acid | Yield | Melting Point (°C) | Ref |
|---|---|---|---|---|
| N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide | Benzoic acid | 93% | 310 | bibliotekanauki.pl |
Introduction of pyrazolyl moieties onto 4-hydroxy-N-methyl-2(1H) quinoline scaffolds
The introduction of pyrazole (B372694) rings onto the quinolinone scaffold has led to the creation of novel binary and fused heterocyclic systems. An acidic mediated reaction of a 3-(1-(dimethylamino)ethylidene)-4-hydroxy-1-methyl-6-phenylquinolin-2(1H)-one (enaminone) with phenyl hydrazine yielded the corresponding binary pyrazolylquinolinone derivative in 82% yield. rsc.org The structure was confirmed by the disappearance of the aliphatic methyl group signals of the enaminone in the NMR spectra. rsc.org
Another approach involves the ring opening and recyclization of a pyrano[3,2-c]quinoline precursor. The reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with pyrazole derivatives such as 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole results in the formation of 4-hydroxy-1-methylquinolin-2(1H)-one tethered to pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov Fused pyrazolo[4,3-c]quinolinone systems can also be synthesized, demonstrating the versatility of these reactions. rsc.orgrsc.org
Synthesis of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives
A versatile method for synthesizing 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives involves the ring-opening and subsequent recyclization of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. rsc.orgnih.gov This key precursor reacts with various carbon-based nucleophilic reagents to yield a diverse range of heterocyclic systems fused or attached to the quinolinone core.
Key transformations include:
Reaction with cyanoacetamide , malononitrile (B47326) dimer , and 1H-benzimidazol-2-ylacetonitrile to afford pyridine, a different pyridine derivative, and pyrido[1,2-a]benzimidazole (B3050246) structures, respectively. rsc.orgnih.gov
Reaction with 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole to furnish pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov
Recyclization with 6-aminouracil (B15529) derivatives to synthesize pyrido[2,3-d]pyrimidines. rsc.orgnih.gov
These synthetic approaches provide access to a wide array of complex molecules with potential applications in materials science and medicinal chemistry. rsc.org
Chemical transformations at the C3 position of 1-methylquinolin-2(1H)-one
The C3 position of the 1-methylquinolin-2(1H)-one ring is highly reactive and amenable to various chemical transformations.
Nitration: Nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid can lead to the formation of 3,6,8-trinitro-1-methyl-2-quinolone (TNQ). mdpi.com Under controlled conditions, nitration occurs sequentially, with the nitro group being introduced at the 6-position first, followed by the 3- and 8-positions. mdpi.com
Methylene (B1212753) Bridge Formation: Unexpectedly, the formylation of 2-quinolones using a DMF/Et₃N mixture can lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov This reaction proceeds through a 4-formyl-2-quinolone intermediate which then reacts with another molecule of the parent quinolone. nih.gov
Side-Chain Functionalization: The acetyl group at the C3 position of 4-hydroxy-1-methyl-3-acetyl-quinolin-2(1H)-one can be reduced to a hydroxyl group using sodium borohydride. innovareacademics.inresearchgate.net This hydroxyl group can be further functionalized. For example, bromination followed by nucleophilic substitution with primary amines allows for the introduction of various aminoalkyl side chains at the C3 position. innovareacademics.inresearchgate.net
Tandem Cyclization: An acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols results in the formation of pyrano[3,2-c]quinolones, effectively annulating a new ring system at the C3 and C4 positions. nih.gov
These transformations highlight the synthetic utility of the C3 position for creating a diverse range of quinolinone derivatives.
Introduction of aminomethyl groups at C3 of 2-aminoquinolin-4(1H)-one
The introduction of aminomethyl groups at the C3 position of quinolinone scaffolds is a key functionalization strategy. The Mannich reaction is a classic and effective method for the aminomethylation of acidic C-H bonds. In the context of quinolinones, 3-(dialkylamino)methyl-4-hydroxyquinolin-2(1H)-ones can be prepared from 4-hydroxyquinolin-2(1H)-one using this method. thieme-connect.de This reaction involves the condensation of an active hydrogen compound (the quinolinone), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine.
A related synthesis for 3-(1-aminoalkyl)quinolin-2(1H)-one derivatives starts from 1-methyl-3,4-dihydroquinolin-2(1H)-ones. thieme-connect.de The process begins with the formation of a magnesium enolate, which then reacts with a nitrile. The resulting vinylogous urea (B33335) intermediate is acetylated, and a subsequent double bond migration yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives. thieme-connect.de While this specific example starts with a dihydroquinolinone, the strategy highlights a pathway to introduce substituted aminoalkyl groups at the C3 position.
The table below shows representative examples of 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives synthesized via the reaction of magnesium enolates with nitriles. thieme-connect.de
| R in Nitrile (R-CN) | R' in Quinolinone | Product | Overall Yield (%) |
| Phenyl | H | 3-[1-(Acetylamino)benzyl]-1-methylquinolin-2(1H)-one | 70 |
| 4-Chlorophenyl | H | 3-[1-(Acetylamino)-4-chlorobenzyl]-1-methylquinolin-2(1H)-one | 65 |
| Isopropyl | H | 3-[1-(Acetylamino)-2-methylpropyl]-1-methyl-3,4-dihydroquinolin-2(1H)-one | 60 |
| Cyclohexyl | H | 3-[1-(Acetylamino)cyclohexylmethyl]-1-methyl-3,4-dihydroquinolin-2(1H)-one | 55 |
| Methyl | 6-Methyl | 3-[1-(Acetylamino)ethyl]-1,6-dimethylquinolin-2(1H)-one | 68 |
Ring System Modifications and Fused Heterocycles Involving Quinolinone Cores
Acid-catalyzed tandem reactions forming pyrano[3,2-c]quinolones and furo[3,2-c]quinolones
Acid-catalyzed tandem reactions provide an efficient route to construct fused heterocyclic systems onto the quinolinone core. Specifically, pyrano[3,2-c]quinolones and furo[3,2-c]quinolones can be synthesized from 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols. rsc.orgnih.govrsc.orgresearchgate.net The course of the reaction is dependent on the structure of the propargylic alcohol used.
The formation of pyrano[3,2-c]quinolones proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence. rsc.orgnih.gov In contrast, the synthesis of furo[3,2-c]quinolones occurs via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.orgnih.gov These reactions are typically catalyzed by a Brønsted acid like p-toluenesulfonic acid (pTsOH·H₂O) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. nih.gov This methodology offers good atom economy and allows for the construction of complex tricyclic structures in a single step. rsc.org
The following table summarizes the results of the acid-catalyzed reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and various propargylic alcohols. nih.gov
| Propargylic Alcohol Substituent (R) | Catalyst | Product Type | Yield (%) |
| Phenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 85 |
| 4-Methylphenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 82 |
| 4-Methoxyphenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 88 |
| 4-Chlorophenyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 75 |
| Cyclopropyl | pTsOH·H₂O | Pyrano[3,2-c]quinolone | 58 |
| H | pTsOH·H₂O | Furo[3,2-c]quinolone | 72 |
Formation of methylenebis(4-hydroxyquinolin-2(1H)-ones)
The synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) involves the condensation of 4-hydroxyquinolin-2(1H)-one with an aldehyde. jmaterenvironsci.com An efficient and environmentally friendly method utilizes potassium phthalimide (B116566) as a reusable, non-toxic catalyst in an aqueous ethanol solution. jmaterenvironsci.com The reaction mechanism is proposed to involve a Knoevenagel condensation of the aldehyde with one molecule of 4-hydroxyquinolin-2(1H)-one, followed by a Michael addition of a second molecule of the quinolinone. jmaterenvironsci.com
This methodology is applicable to a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, consistently producing high yields of the desired bis-quinolinone products. jmaterenvironsci.com In some cases, these compounds have been formed unexpectedly during formylation reactions of 2-quinolones with a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N). nih.gov
The table below presents the synthesis of various 3,3'-arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones) using potassium phthalimide as a catalyst. jmaterenvironsci.com
| Aldehyde | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Potassium Phthalimide | H₂O-EtOH | 92 |
| 4-Chlorobenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 95 |
| 4-Methylbenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 90 |
| 4-Methoxybenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 88 |
| 2,4-Dichlorobenzaldehyde | Potassium Phthalimide | H₂O-EtOH | 96 |
Synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives
The fusion of a 1,2,4-triazole (B32235) ring to the quinoline system results in the formation of 1,2,4-triazolo[4,3-a]quinoline derivatives. These compounds can be synthesized from appropriate quinoline precursors. nih.govbohrium.com A common strategy involves the cyclization of a 2-hydrazinylquinoline intermediate. For instance, this compound can serve as a precursor to the necessary hydrazinylquinoline.
A general method for creating the triazole ring involves reacting the hydrazinyl derivative with a one-carbon synthon. For example, new 1,2,4-triazolo[4,3-a]quinoline derivatives have been synthesized and characterized for their pharmacological properties. nih.gov Another approach involves the 5-exo-dig cyclization of chloroethynylphosphonates with 2(1H)-hydrazinylquinolines, which yields phosphonylated rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolines. beilstein-journals.org This reaction proceeds in the presence of a base like potassium carbonate in acetonitrile (B52724) at room temperature. beilstein-journals.org The incorporation of a triazole or triazolone ring at the N1-C2 positions of the quinolinone core has been explored to generate compounds with potential anticonvulsant activity. ualberta.ca
The following table details the synthesis of phosphonylated rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolines. beilstein-journals.org
| R in Phosphonate | Starting Material | Product | Yield (%) |
| Methyl | 2-Hydrazinylquinoline | Diethyl ((1-methyl- rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolin-5-yl)methyl)phosphonate | 78 |
| Ethyl | 2-Hydrazinylquinoline | Diethyl ((1-ethyl- rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolin-5-yl)methyl)phosphonate | 82 |
| Isopropyl | 2-Hydrazinylquinoline | Diisopropyl ((1-isopropyl- rsc.orgnih.govCurrent time information in Beirut, LB, LB.triazolo[4,3-a]quinolin-5-yl)methyl)phosphonate | 75 |
Advanced Catalytic Approaches in Quinolinone Synthesis
Palladium-catalyzed C-S activation/aryne insertion/intramolecular C-N coupling
An advanced strategy for the synthesis of functionalized 2-quinolinones involves a palladium-catalyzed cascade reaction. nih.govnih.govdeepdyve.com This methodology utilizes α-carbamoyl ketene (B1206846) dithioacetals and in situ generated arynes as starting materials. nih.gov The reaction proceeds through a sequence of C-S bond activation, aryne insertion into the Pd-S bond, and subsequent intramolecular C-N coupling. nih.govdeepdyve.com
This process is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) under neutral conditions and effectively suppresses the direct addition of a sulfur nucleophile to the aryne. nih.govdeepdyve.com The method is versatile, tolerating both aryl and alkyl substituents at the α-position of the ketene dithioacetals, and produces 4-alkylthio-substituted 2-quinolones in high yields. nih.gov This catalytic cycle demonstrates a powerful approach to constructing the quinolinone ring system with concurrent introduction of a functional group at the C4 position. nih.govmdpi.com
The table below illustrates the scope of the palladium-catalyzed synthesis of 4-(methylthio)-2-quinolinones from various α-carbamoyl ketene dithioacetals and aryne precursors. nih.gov
| R¹ on Amide Nitrogen | R² on Ketene | Aryne Precursor Substituent | Product | Yield (%) |
| Benzyl | Phenyl | H | 1-Benzyl-3-phenyl-4-(methylthio)quinolin-2(1H)-one | 92 |
| Benzyl | 4-Methoxyphenyl | H | 1-Benzyl-3-(4-methoxyphenyl)-4-(methylthio)quinolin-2(1H)-one | 89 |
| Benzyl | Methyl | H | 1-Benzyl-3-methyl-4-(methylthio)quinolin-2(1H)-one | 78 |
| Phenyl | Phenyl | H | 1,3-Diphenyl-4-(methylthio)quinolin-2(1H)-one | 85 |
| Benzyl | Phenyl | 4,5-Dimethyl | 1-Benzyl-6,7-dimethyl-3-phenyl-4-(methylthio)quinolin-2(1H)-one | 90 |
Palladium-catalyzed N-H activation/Heck reaction
Palladium-catalyzed reactions are powerful tools in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org One such strategy applicable to the synthesis of the quinolinone core is the palladium-catalyzed oxidative annulation between acrylamides and arynes, which proceeds via an "N-H activation/Heck reaction" mechanism. nih.gov This method has been successfully employed to prepare a variety of quinolinones in a single step with high efficiency under mild conditions. nih.gov
While direct synthesis of this compound using this method has not been explicitly reported, a plausible synthetic route could be envisioned starting from a suitably substituted N-amino acrylamide (B121943) derivative. The key would be the generation of an aryne precursor that can react with the N-amino acrylamide in the presence of a palladium catalyst.
Table 1: Hypothetical Palladium-Catalyzed N-H Activation/Heck Reaction for this compound
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| N-Amino-N-aryl-methacrylamide | Aryne precursor | Pd(OAc)₂/Ligand | Mild | This compound |
This approach would offer a convergent and potentially high-yielding route to the target compound, leveraging the well-established power of palladium catalysis in C-C and C-N bond formation.
Palladium-catalyzed amination/aldol condensation reactions
Another sophisticated palladium-catalyzed strategy for quinolinone synthesis involves a tandem amination/aldol condensation reaction. organic-chemistry.org This approach typically utilizes o-haloaryl acetylenic ketones and primary amines to generate functionalized 4-quinolones in good to excellent yields. organic-chemistry.org The reaction proceeds through a palladium-catalyzed C-N cross-coupling followed by an intramolecular hydroamination.
For the synthesis of this compound, this methodology could be adapted by using a hydrazine derivative in place of a primary amine. The reaction of an appropriately substituted o-haloaryl acetylenic ketone with a protected hydrazine could lead to the formation of the N-amino quinolinone ring system after a cyclization step.
Table 2: Conceptual Palladium-Catalyzed Amination/Aldol Condensation for this compound
| Reactant 1 | Reactant 2 | Catalyst System | Key Steps | Product |
| o-Haloaryl-propynone | Protected Hydrazine | Pd₂(dba)₃/Ligand | C-N Coupling, Cyclization | Protected this compound |
This method highlights the versatility of palladium catalysis in constructing complex heterocyclic systems through sequential bond-forming events in a single pot.
Metal-free and catalyst-free reaction protocols using molecular iodine
In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free and catalyst-free reactions have gained significant attention. Molecular iodine, being an inexpensive and eco-friendly catalyst, has been utilized in various organic transformations, including the synthesis of N-heterocycles. organic-chemistry.org Iodine can act as a mild Lewis acid and an oxidant, promoting cyclization reactions under mild conditions. For instance, iodine-mediated decarboxylative cyclization reactions of α-amino acids have been developed for the synthesis of imidazo[1,5-a]N-heterocycles. rsc.org
A plausible metal-free approach to this compound could involve an iodine-catalyzed oxidative cyclization of a suitable precursor. For example, a reaction between an aniline (B41778) derivative with a hydrazine moiety and an α,β-unsaturated carbonyl compound could be promoted by molecular iodine to yield the desired quinolinone. The use of hydrazine under basic conditions has been shown to enable the construction of quinoline N-oxides from ortho-nitro chalcones in a transition-metal-free manner. organic-chemistry.org
Weak base-promoted lactamization under microwave irradiation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. A transition-metal-free method for the synthesis of quinolin-2(1H)-ones involves the weak base-promoted lactamization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation. nih.govnih.gov This reaction proceeds in high yields using potassium carbonate as the base in dimethylformamide. nih.govnih.gov
To apply this methodology for the synthesis of this compound, the starting material would need to be an N-(aminoaryl)-β-bromo-α,β-unsaturated amide. The synthesis of this precursor would be a critical step. Once obtained, the microwave-assisted, base-promoted cyclization would offer a rapid and efficient route to the target N-amino quinolinone.
Table 3: Weak Base-Promoted Lactamization for Quinolinone Synthesis
| Starting Material | Base | Solvent | Conditions | Product |
| N-Aryl-β-bromo-α,β-unsaturated amide | K₂CO₃ | DMF | Microwave Irradiation | Quinolin-2(1H)-one |
One-pot three-component reactions
One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. Several three-component reactions have been developed for the synthesis of quinolinone derivatives. For example, a facile synthesis of 2-amino-3-carboxylate-4-quinolones has been achieved through a three-component reaction of phosphorus ylides with isocyanates. rsc.org Another approach involves the reaction of arylglyoxal, 2-aminoquinoline, and 4-hydroxy-1-methylquinolin-2(1H)-one in a catalyst-free one-pot synthesis. bohrium.com
A potential three-component strategy for this compound could involve the reaction of an aniline precursor, a β-ketoester, and a source of the N-amino group, such as a protected hydrazine, under suitable catalytic conditions. For instance, a reaction involving 4-azido-quinolin-2(1H)-ones, cyclohexanone, and piperidine (B6355638) has been reported for the synthesis of novel amidines. nih.gov
Oxidative cyclization of aryl diamines with carbonyl compounds
Oxidative cyclization reactions provide a direct and atom-economical approach to the synthesis of heterocyclic compounds. The synthesis of N-heterocycles can be achieved through the intramolecular oxidative cyclization of amino alcohols, a reaction that has been explored using various catalysts, including copper/TEMPO systems. rsc.org This aerobic oxidation method is appealing for its mild conditions and selectivity. The synthesis of quinolines can also be achieved through the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols mediated by a photocatalyst.
For the synthesis of this compound, a strategy involving the oxidative cyclization of a precursor containing both an amino and a hydrazino group could be envisioned. The reaction of a suitable diamine with a carbonyl compound under oxidative conditions could lead to the formation of the quinolinone ring.
Electrophilic cyclization of anilines and alkynes
The electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for the synthesis of substituted quinolines. nih.govorgsyn.orgresearchgate.netamazonaws.com This reaction can be induced by various electrophiles such as iodine, iodine monochloride, or phenylselenyl bromide under mild conditions, affording 3-halo- or 3-seleno-substituted quinolines in good to excellent yields. nih.govorgsyn.org The reaction proceeds via a 6-endo-dig cyclization mechanism. orgsyn.org
To adapt this method for the synthesis of this compound, one would need to start with an N-amino-N-(2-alkynyl)aniline derivative. The electrophile would activate the alkyne for the intramolecular attack by the aromatic ring, leading to the formation of the dihydroquinoline intermediate, which would then be oxidized to the quinolinone. The presence of the N-amino group would need to be compatible with the reaction conditions.
Table 4: Electrophilic Cyclization for Quinoline Synthesis
| Starting Material | Electrophile | Conditions | Key Intermediate | Product |
| N-(2-Alkynyl)aniline | I₂, ICl, PhSeBr | Mild, Room Temp. | Dihydroquinoline | 3-Substituted Quinoline |
Green Chemistry Principles in Quinolinone Synthesis
The development of synthetic methodologies for quinolinone scaffolds has increasingly focused on the integration of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods and recyclable materials. For the synthesis of this compound and its analogues, these principles are manifested through innovative techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recoverable and reusable catalysts.
Microwave-assisted synthesis and solvent-free reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. rasayanjournal.co.in This technology, combined with solvent-free reaction conditions, represents a significant advancement in the green synthesis of quinolinones.
Solvent-free, or neat, reaction conditions offer substantial environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. This approach simplifies work-up procedures, reduces chemical waste, and can lead to lower operational costs. For instance, several analogues of 7-hydroxy-4-methylquinolin-2(1H)-one have been synthesized with high efficiency under solvent-free conditions. researchgate.net Similarly, an expeditious and green protocol for the synthesis of 3-methyl-substituted-4-hydroxy-1-methyl-quinolin-2(1H)-ones has been developed via a cascade Knoevenagel–Michael reaction under neat conditions, yielding products in high yields without the need for chromatographic purification. rsc.org
The synergy of microwave heating and solvent-free conditions has been effectively demonstrated in the synthesis of 2-methylquinolin-4(1H)-ones. In one method, a mixture of anilines and ethyl acetoacetate was irradiated in a microwave oven in the presence of NaHSO₄/SiO₂ as a solid support, leading to the desired products efficiently without any solvent. koreascience.kr Another study on a structurally related compound, 7-amino-4-methylquinolin-2(1H)-one, reported that microwave irradiation (300 W, 150°C) in ethanol could produce the target compound in 20 minutes with a 68% yield, a significant time reduction from the hours required by conventional reflux methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Compound/Analogue | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 7-Amino-4-methylquinolin-2(1H)-one Analogue | Microwave-Assisted | 300 W, 150°C, Ethanol | 20 minutes | 68% | |
| 2-Methylquinolin-4(1H)-ones | Microwave-Assisted (Solvent-Free) | 360 W, NaHSO₄/SiO₂ | Not Specified | High | koreascience.kr |
Utilization of recyclable catalysts
The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, addressing issues of catalyst cost, separation, and waste generation associated with homogeneous catalysts. sruc.ac.uk In quinolinone synthesis, various recyclable catalytic systems have been developed to improve the sustainability of the process.
Nanocatalysts, in particular, have shown great promise due to their high surface area-to-volume ratio and unique catalytic properties. nih.gov For example, nano Zirconia Sulfuric Acid (ZrSA) has been employed as a highly efficient and recyclable catalyst for the synthesis of fluoroquinolone derivatives in water. ijcce.ac.ir This catalyst demonstrated high activity and could be recovered and reused for at least three cycles without a significant loss in performance. ijcce.ac.ir
Another innovative approach involves the use of giant-ball nanoporous isopolyoxomolybdates, such as {Mo₁₃₂}, as a catalyst for the synthesis of fluoroquinolones in refluxing water. scielo.org.mx This catalyst is inexpensive, stable, and easily recycled, maintaining consistent activity for at least five cycles with yields remaining above 93%. scielo.org.mx The reaction proceeds quickly, and the work-up is simple, avoiding the use of harmful organic solvents. scielo.org.mx
Electrochemical methods also offer a green route, as seen in the synthesis of 3-organylselenyl quinolones. This process uses an electrochemical cross-dehydrogenative coupling that requires no external oxidants or electrolytes, creating a self-separating and recyclable catalytic system. cjcatal.com The move towards such catalysts signifies a shift to more economically and environmentally sound manufacturing processes for quinoline-based compounds. sruc.ac.uk
Table 2: Examples of Recyclable Catalysts in Quinolinone Synthesis
| Catalyst | Type | Application | Recyclability | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nano Zirconia Sulfuric Acid (ZrSA) | Heterogeneous Nanocatalyst | Synthesis of fluoroquinolones in water | Reusable for at least 3 cycles | High catalytic activity, avoids harmful organic solvents | ijcce.ac.ir |
| {Mo₁₃₂} Isopolyoxomolybdate | Nanoporous Isopolyoxomolybdate | Synthesis of fluoroquinolones in water | Reusable for at least 5 cycles (yields >93%) | Inexpensive, stable, short reaction times, eco-friendly | scielo.org.mx |
| Fe₃O₄ Nanoparticles | Heterogeneous Nanocatalyst | Synthesis of pyrimido[4,5-b]quinolones | Reusable for 5 cycles without loss of activity | High yields (88-96%), simple catalyst separation | nih.gov |
Structural Elucidation and Spectroscopic Characterization of 1 Amino 4 Methylquinolin 2 1h One and Its Derivatives
Mass Spectrometry (MS)
Molecular ion determination and fragmentation patterns
Electron Ionization Mass Spectrometry (EI-MS) is frequently employed to determine the molecular ion peak (M+) and to study the fragmentation patterns of quinolinone derivatives. For instance, the mass spectrum of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one shows a molecular ion peak at m/z 206, corresponding to its molecular weight. nih.gov The fragmentation of quinoline-4-carboxylic acids and their amides under electron impact reveals characteristic losses. A general fragmentation pathway for the amides involves the elimination of 44 mass units, corresponding to the loss of the CONH2 group, to produce the [M - 'NH2 - CO]+ fragment ion. chempap.org Subsequent fragmentation can involve the loss of HCN. chempap.org The fragmentation patterns are influenced by the nature and position of substituents on the quinoline (B57606) ring. chempap.org In the case of quinoline itself, a key fragment ion at m/z 102 is formed by the expulsion of an HCN molecule from the molecular ion. chempap.org
The study of various 2-substituted quinoline-4-carboxylic acids and their amides has shown that the principal fragment ions are dependent on the specific substituents. chempap.org For example, the mass spectra of these compounds were recorded at an ionizing energy of 70 eV. chempap.org Similarly, the mass spectra of 3-formyl-2(1H)-quinolinone Schiff base derivatives have been analyzed using EI-MS at 70 eV, providing insights into their structures. ekb.eg
Table 1: Mass Spectrometry Data for Selected Quinolinone Derivatives
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |
| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | MS | 206 (M+) | Not specified | nih.gov |
| 3-((Thiazol-2-yliminomethyl)quinolin-2(1H)-one | EI-MS (70 eV) | 255 (M+) | 227 (M+-CO) | ekb.eg |
| 3-((4-Hydroxybenzylidene)amino)quinolin-2(1H)-one | EI-MS (70 eV) | 292 (M+) | Not specified | ekb.eg |
| 3-((4-(Dimethylamino)benzylidene)amino)quinolin-2(1H)-one | EI-MS (70 eV) | Not specified | Not specified | researchgate.net |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HRMS) for elemental composition
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by providing highly accurate mass measurements. This technique is crucial for confirming the identity of newly synthesized compounds. For various quinolinone derivatives, HRMS has been used to confirm their elemental composition with mass errors of less than 1 ppm in some cases. plos.orgsemanticscholar.org
For example, the elemental composition of several 3-amino-4-substituted-1-methylquinolin-2(1H)-one derivatives has been determined using HRMS-ESI, with the calculated and found m/z values showing excellent agreement. rsc.org Similarly, the elemental compositions of quinoline-tethered α-amino ketones have been established using HRMS. bohrium.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govmonash.edu Time-of-flight (TOF) mass spectrometry, often coupled with gas or liquid chromatography, is a common HRMS technique used for the analysis of quinoline derivatives, providing mass errors below 5 mDa for molecular ions. nih.govmonash.edu
Table 2: HRMS Data for Selected Quinolinone Derivatives
| Compound | Calculated m/z | Found m/z | Technique | Source(s) |
| 3-Amino-4-benzoyl-1-methylquinolin-2(1H)-one | 279.1134 [M+H]+ | 279.1117 | HRMS-ESI | rsc.org |
| 3-Amino-4-(4-methylbenzoyl)-1-methylquinolin-2(1H)-one | 293.1303 [M+H]+ | 293.1290 | HRMS-ESI | rsc.org |
| 3-Amino-4-(4-methoxybenzoyl)-1-methylquinolin-2(1H)-one | 309.1225 [M+H]+ | 309.1239 | HRMS-ESI | rsc.org |
| 3-(5-Oxo-1,2-dihydropyrimido[4,5-b]quinolin-3(4H,5H,10H)-yl)propanoic acid | 402.1925 [M]+ | 402.1923 | HRMS (ESI) | semanticscholar.org |
| 2-Amino-3-(morpholinomethyl)quinolin-4(1H)-one | 260.1394 [M+H]+ | 260.1394 | HRMS (ESI) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is influenced by the molecular structure and the solvent environment. The electronic absorption spectra of quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region, which are assigned to π-π* and n-π* transitions. asianpubs.org
The absorption spectra of quinoline derivatives are often studied in various solvents to understand the effect of solvent polarity on the electronic transitions. asianpubs.org For instance, the electronic absorption spectra of 5,7-dibromo-8-hydroxy quinoline have been recorded in ethanol (B145695), methanol, and water, showing solvent-dependent shifts in the absorption maxima. asianpubs.org Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often used to aid in the assignment of the observed electronic transitions. nih.gov These studies have been applied to various pyrone derivatives fused with a quinoline ring, investigating the effects of substituents and solvents on their electronic spectra. nih.gov
Table 3: UV-Vis Absorption Data for a Quinolinone Derivative
| Compound | Solvent | λmax (nm) | Source(s) |
| 5,7-Dibromo-8-hydroxy quinoline | Ethanol | 330, 240, 200 | asianpubs.org |
| 5,7-Dibromo-8-hydroxy quinoline | Methanol | 310, 242, 206 | asianpubs.org |
| 5,7-Dibromo-8-hydroxy quinoline | Water | 318, 236, 200 | asianpubs.org |
This table is interactive. Click on the headers to sort the data.
X-ray Crystallography
Determination of solid-state molecular architecture and conformation
Single-crystal X-ray diffraction studies have been conducted on numerous quinolinone derivatives to elucidate their molecular architecture. For instance, the crystal structure of a quinoline derivative with the empirical formula C18H21N3O7 was determined to belong to the monoclinic system with the P21/c space group. chemmethod.com In the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, the two rings of the quinoline system are nearly coplanar, and the molecule exhibits specific intermolecular hydrogen bonding. iucr.org
X-ray analysis has also been used to confirm the structure of novel quinolinone derivatives, such as those synthesized for potential anti-COVID-19 applications. nih.gov The crystal structure of 3,3'-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) has been determined, providing detailed structural information. nih.gov These studies are crucial for understanding structure-activity relationships, as demonstrated in the analysis of hexa-hydro-quinoline derivatives, which are calcium-channel antagonists. nih.gov
Table 4: Crystallographic Data for a Quinolinone Derivative
| Compound | Crystal System | Space Group | Source(s) |
| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid | Monoclinic | P21/c | chemmethod.com |
| Benzo[h]quinoline-3-carboxamide | Monoclinic | P21/c | nih.gov |
| 3,3'-Methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | Not specified | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify the purity and composition of the synthesized compound.
This method has been widely applied in the characterization of quinolinone derivatives. For example, the elemental analysis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) and its derivatives showed good agreement between the calculated and found percentages of C, H, and N. nih.gov Similarly, the structures of newly synthesized 4-hydroxy quinolinone derivatives were confirmed by microanalysis of carbon, hydrogen, oxygen, and nitrogen. scirp.org The purity of various Schiff base ligands derived from 7-amino-4-methylquinolin-2(1H)-one and their copper(II) complexes has also been confirmed through elemental analysis. maynoothuniversity.ie
Table 5: Elemental Analysis Data for Selected Quinolinone Derivatives
| Compound | Formula | Calculated (%) | Found (%) | Source(s) |
| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | C10H10N2O2 | C: 58.25, H: 4.85, N: 13.59 | Not specified | nih.gov |
| 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-one) | C19H14N2O4 | C: 68.26, H: 4.22, N: 8.38 | C: 68.38, H: 4.35, N: 8.42 | nih.gov |
| 3,3'-Methylenebis(4-hydroxy-6-methylquinolin-2(1H)-one) | C21H18N2O4 | C: 69.60, H: 5.01, N: 7.73 | Not specified | nih.gov |
| 3-((Thiazol-2-yliminomethyl)quinolin-2(1H)-one | C13H9N3OS | C: 61.16, H: 3.55, N: 16.46, S: 12.56 | C: 61.00, H: 3.41, N: 16.32, S: 12.44 | ekb.eg |
| 3-((4-Hydroxybenzylidene)amino)quinolin-2(1H)-one | C17H12N2O3 | C: 69.86, H: 4.14, N: 9.58 | C: 69.72, H: 4.03, N: 9.43 | ekb.eg |
This table is interactive. Click on the headers to sort the data.
Based on the available search results, a comprehensive computational and theoretical study focused solely on the chemical compound 1-Amino-4-methylquinolin-2(1H)-one is not available. The provided literature discusses various other quinolinone derivatives.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the specified compound. The existing research covers similar molecules, such as 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one derivatives nih.govrsc.org, 4-(2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivatives ekb.eg, and 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one mdpi.com. While these studies employ the requested computational methods (DFT, FMO, MEP, etc.), presenting their results for the target compound would be inaccurate.
Computational Chemistry and Theoretical Studies on 1 Amino 4 Methylquinolin 2 1h One Systems
Molecular Modeling and Docking Studies
Molecular modeling and docking are cornerstone techniques in modern drug discovery, offering a virtual window into the interactions between small molecules and their macromolecular targets. For derivatives of 1-Amino-4-methylquinolin-2(1H)-one, these studies have been pivotal in predicting their binding affinities and modes of interaction with various biological targets, thereby providing a rationale for their observed biological activities.
Investigation of intermolecular interactions with macromolecular targets
Molecular docking studies have been extensively employed to investigate the intermolecular interactions of this compound derivatives with a range of macromolecular targets. These targets often include proteins and enzymes crucial for the lifecycle of pathogens or the progression of diseases.
For instance, in the context of antiviral research, derivatives of 8-amino-4-methylquinolin-2(1H)-one were docked into the active site of the Yellow Fever Virus (YFV) MTase protein (PDB ID: 3EVA). doi.org These studies aimed to understand the binding energy and interaction modes that could inhibit viral replication. Similarly, against the Respiratory Syncytial Virus (RSV), the G protein was a key target for docking studies with these quinoline (B57606) derivatives. doi.org
In the realm of antibacterial drug discovery, the FabH receptor (PDB ID: 1HNJ) from E. coli, which is essential for fatty acid biosynthesis, has been a target for docking simulations to evaluate the antimicrobial potential of related complexes. researchgate.net Furthermore, to explore anticancer efficacy, molecular docking has been performed with human topoisomerase IIα in complex with DNA (PDB ID: 5GWK) and the topoisomerase IIβ protein (PDB ID: 4G0U). researchgate.netresearchgate.net In the fight against the COVID-19 pandemic, the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7) has been a significant target for docking studies with quinoline derivatives, aiming to identify potential inhibitors of viral replication. researchgate.netnih.gov
These computational investigations are crucial for identifying key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, and other non-bonded interactions with the ligand. This information is invaluable for the rational design of more potent and selective inhibitors.
Analysis of binding modes and interaction energies
The analysis of binding modes and the calculation of interaction energies are critical outputs of molecular docking simulations. These parameters provide a quantitative and qualitative understanding of how a ligand fits into the active site of a biological target.
For derivatives of 8-amino-4-methylquinolin-2(1H)-one targeting the YFV MTase protein, docking studies revealed specific hydrogen bonding and hydrophobic interactions. doi.org For example, one compound with a nitro group formed five hydrogen bonds with Arg37, Arg41, and Arg84 residues. doi.org The binding energies calculated from these studies are a key indicator of the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable and potent interaction. For instance, the binding energy of compound 4 with the RSV G protein was found to be -5.64 kcal/mol, while compound 6 exhibited a binding energy of -6.35 kcal/mol with the Mtase protein. doi.org
Similarly, in studies against SARS-CoV-2 Mpro, docking of quinoline derivatives showed interactions with highly conserved amino acids such as His41, His164, Glu166, Tyr54, and Asp187 through hydrogen bonds and π-interactions. researchgate.net The binding affinity of a promising compound, 3e, was calculated to be -8.19 kcal/mol, forming three hydrogen bonds with GLU166 and LEU167. nih.gov
The inhibition constant (Ki) is another important parameter derived from docking studies, representing the concentration required for 50% inhibition. doi.org For a series of quinoline derivatives against the YFV protein, Ki values were evaluated to predict their bioactivity. doi.org
These detailed analyses of binding modes and energies not only help in understanding the mechanism of action but also provide a strong basis for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding affinity and selectivity.
| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| Compound 4 | RSV G protein | 6BLH | -5.64 | N/A | doi.org |
| Compound 6 | YFV MTase | 3EVA | -6.35 | N/A | doi.org |
| Compound with nitro group | YFV MTase | 3EVA | N/A | Arg37, Arg41, Arg84 | doi.org |
| Compound 5 | SARS-CoV-2 Mpro | 6LU7 | -15.37 (MM/PBSA) | His41, His164, Glu166, Tyr54, Asp187, Gln189 | researchgate.net |
| Compound 3e | SARS-CoV-2 Mpro | N/A | -8.19 | GLU166, LEU167 | nih.gov |
Molecular Dynamics Simulations: Analysis of molecular interactions and conformational changes
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecular systems, complementing the static picture provided by molecular docking. mdpi.com By simulating the movement of atoms over time, MD can reveal the stability of ligand-protein complexes, conformational changes in the protein upon ligand binding, and the nature of molecular interactions in a more realistic, solvated environment. mdpi.commdpi.com
For derivatives of this compound, MD simulations have been crucial in validating docking results and providing deeper insights into their inhibitory mechanisms. For example, MD simulations were performed on a complex of a designed quinoline derivative (compound 5) and the SARS-CoV-2 Mpro enzyme. researchgate.net The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rgyr) indicated the formation of a stable complex. doi.orgresearchgate.net
These simulations revealed that a significant number of intermolecular hydrogen bonds formed between the protein residues (specifically Glu166 and Gln189) and the ligand, confirming the strong interaction predicted by docking. researchgate.net Furthermore, analysis of the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) provided a more accurate estimation of the binding affinity. researchgate.net The study of conformational changes during the simulation can also highlight the flexibility of certain protein regions and how the ligand adapts to the binding pocket, which is critical for understanding the dynamic nature of drug-target recognition. mdpi.com
| Complex | Simulation Parameter | Observation | Reference |
|---|---|---|---|
| 6BLH:4 (RSV G protein) | RMSD, RMSF, Rgyr | Satisfactory, indicating a stable complex. | doi.org |
| 3EVA:6 (YFV MTase) | MD Parameters | Highly satisfactory. | doi.org |
| Protease:5 (SARS-CoV-2 Mpro) | Conformational stability, residue flexibility, compactness, hydrogen bonding, SASA, binding free energy | Comparable stability to remdesivir (B604916) complex; strong interaction via hydrogen bonds with Glu166 and Gln189. | researchgate.net |
Chemical Reactivity and Transformation Mechanisms
General Reaction Types of Quinolinone Derivatives: Oxidation, Reduction, and Substitution
Quinolinone derivatives exhibit a range of characteristic reactions, including oxidation, reduction, and substitution, which are influenced by the electronic nature of the heterocyclic ring system. orientjchem.orgijresm.com
Oxidation: The quinoline (B57606) ring, a key component of quinolinones, is relatively resistant to oxidation. This stability is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system. orientjchem.org However, under specific enzymatic conditions, site-selective oxidation of the pyridine (B92270) moiety of quinoline and its derivatives can be achieved. rsc.orgrsc.org For instance, microbial degradation of quinoline can initiate hydroxylation at the C-2 position, leading to the formation of various lactams. rsc.org
Reduction: In contrast to oxidation, the pyridine ring of quinoline can be reduced more readily than the benzene (B151609) ring. orientjchem.org The reduction of quinolines to tetrahydroquinolines can be accomplished enantioselectively using various catalyst systems. wikipedia.org Mild reducing agents can achieve partial reduction, yielding dihydroquinolines and tetrahydroquinolines, which are valuable intermediates in the synthesis of natural products. orientjchem.org More vigorous conditions, such as the use of metal hydrides, are required for the complete reduction to piperidine (B6355638) derivatives. orientjchem.org A mixture of sodium cyanoborohydride and boron trifluoride etherate has been reported as an effective combination for the partial hydrogenation of quinoline to tetrahydroquinoline. researchgate.net
Substitution: Quinoline derivatives undergo both electrophilic and nucleophilic substitution reactions. orientjchem.orgijresm.com
Electrophilic Substitution: Electrophilic attack on the quinoline ring preferentially occurs at positions 5 and 8 of the benzene ring. orientjchem.orgpharmaguideline.com The direction of substitution is dependent on the type of electrophile and the reaction conditions. For example, nitration and H/D isotope exchange on 8-hydroxyquinoline (B1678124) derivatives can lead to disubstituted products at the C5 and C7 positions. us.edu.pl In contrast, nitrosation, Friedel-Crafts acylation, and coupling with diazonium salts tend to result in monosubstituted products at the C5 position. us.edu.pl
Nucleophilic Substitution: Nucleophilic substitution reactions on the quinoline ring readily occur at the 2-position. If this position is blocked, the reaction can proceed at the 4-position. orientjchem.org
Cyclization and Ring Formation Reactions
Cyclization reactions are pivotal in the synthesis of the quinolinone scaffold and its fused derivatives. These reactions can proceed through various mechanisms, including electrophilic, oxidative, and acid-mediated pathways, as well as through C-H bond activation.
Electrophilic cyclization mechanisms
Electrophilic cyclization provides a powerful strategy for the construction of quinoline and quinolinone rings. A notable example is the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines, which can be promoted by various electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), to yield 3-substituted quinolines. nih.gov This method is effective for creating functionalized cyclic compounds through the regioselective addition of a nucleophile and an electrophile across a carbon-carbon triple bond. nih.gov Another approach involves the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene in the presence of electrophilic reagents or gold catalysts to afford quinolines in good yields. organic-chemistry.org
Oxidative cyclization pathways
Oxidative cyclization offers another versatile route to quinoline and quinolinone derivatives. These reactions often involve the formation of new carbon-carbon or carbon-nitrogen bonds under oxidative conditions.
Manganese(III) acetate (B1210297) is a common reagent used in oxidative cyclization reactions. For instance, the Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates leads to the formation of tetrahydroquinolinedicarboxylates, which can be subsequently converted to quinolines. nii.ac.jp
Transition-metal-free methods have also been developed. For example, a direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by K₂S₂O₈, can produce 3-substituted or 3,4-disubstituted quinolines. frontiersin.org The proposed mechanism involves a transamination process followed by oxidation, intramolecular cyclization, and finally, oxidative aromatization. frontiersin.org
Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) has been reported to produce quinoline derivatives under redox-neutral conditions. mdpi.com Copper-catalyzed aerobic oxidative cyclization of C(sp³)–H/C(sp²)–H bonds has also been utilized in the synthesis of quinolines. mdpi.com
The following table summarizes selected examples of oxidative cyclization reactions for quinoline synthesis.
| Reactants | Catalyst/Reagent | Product Type | Reference |
| 2-(2-(Arylamino)ethyl)malonates | Mn(OAc)₃•2H₂O | Tetrahydroquinolinedicarboxylates | nii.ac.jp |
| N,N-dimethyl enaminones and o-aminobenzyl alcohols | K₂S₂O₈ | Substituted quinolines | frontiersin.org |
| Aryl allyl alcohol and aniline | Palladium | Quinoline derivatives | mdpi.com |
| 2-Vinylaniline and 2-methylquinoline | Copper | Quinoline derivatives | mdpi.com |
Acid-mediated cyclization processes
Acid-catalyzed intramolecular cyclization represents a valuable strategy for constructing quinolone frameworks. mdpi.com This approach often involves a Friedel–Crafts-type reaction. For example, Brønsted acid-catalyzed intramolecular cyclization of 1,3-diethoxycarbonyl-2-arylaminoazulene derivatives has been successfully employed for the synthesis of azuleno[2,1-b]quinolones. mdpi.comnih.gov
In a different approach, an iron/acetic acid-mediated one-pot reductive cyclization of 2-nitrobenzaldehyde (B1664092) with 1,3-cyclohexanedione (B196179) can produce acridinone (B8587238) and quinoline derivatives. rsc.orgrsc.org The proposed mechanism involves the reduction of the nitro group to an amino group, followed by condensation and cyclization. rsc.org Superacid-promoted condensation of vinylogous imines, prepared from anilines and cinnamaldehydes, also provides a route to quinolines through the cyclization of dicationic superelectrophilic intermediates. nih.gov
Intramolecular amidation via C-H bond activation
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. Intramolecular amidation via C-H bond activation provides an efficient route to quinolinone derivatives. beilstein-journals.org
Copper-catalyzed intramolecular C-H amidation of N-quinolin-8-yl substituted amides can lead to the formation of lactams. beilstein-journals.orgnih.gov The quinoline auxiliary in these reactions acts as a bidentate fragment, facilitating the bond cleavage and formation. beilstein-journals.orgnih.gov
Palladium-catalyzed triple C-H activation reactions have been developed for the one-pot synthesis of diverse 4-aryl-2-quinolinones from propionamides. nih.gov The proposed mechanism involves β-arylation of a primary C(sp³)–H bond, followed by Pd-insertion into a secondary C(sp³)–H bond, β-hydride elimination to form a cinnamide intermediate, subsequent Heck coupling, and finally, intramolecular C-H amidation. nih.gov Furthermore, a Pd-catalyzed C(sp²)−H functionalization/intramolecular amidation sequence has been described for the synthesis of 4-aryl-2-quinolinones. acs.org
Palladium-catalyzed intramolecular amidation of the sp² δ-C−H bond of biaryl carboxamides has also been shown to produce various tricyclic quinolone motifs. researchgate.net
Reactions Involving the Amino Substituent (N1): Formation of Schiff bases and other N-functionalized derivatives
The N1-amino group in 1-aminoquinolin-2(1H)-one is a key functional handle for further derivatization, most notably through the formation of Schiff bases (azomethines).
The condensation of 1-aminoquinolin-2(1H)-one or its derivatives with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases. itmedicalteam.pl This reaction typically proceeds by refluxing the reactants in an alcohol medium. itmedicalteam.pl For instance, a series of substituted 3-acetyl-1-(benzylideneamino) quinolin-2(1H)-ones have been synthesized by condensing substituted 3-acetyl-1-aminoquinolin-2-one with various aromatic aldehydes. itmedicalteam.pl
The reaction of ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with ketones like cyclopentanone (B42830) in acetic acid results in the formation of the corresponding azomethynes. mathnet.ru A novel Schiff base ligand has also been synthesized from the condensation of 1-aminoquinolin-2(1H)-one and 2-hydroxybenzaldehyde. researchgate.net The formation of an imine generally involves a two-step process, starting with the nucleophilic attack of the primary amine on the carbonyl carbon. davidpublisher.com
The table below provides examples of Schiff base formation from 1-aminoquinolin-2(1H)-one derivatives.
| 1-Aminoquinolin-2(1H)-one Derivative | Carbonyl Compound | Product Type | Reference |
| Substituted 3-acetyl-1-aminoquinolin-2-one | Aromatic aldehydes | Substituted 3-acetyl-1-(benzylideneamino) quinolin-2(1H)-one | itmedicalteam.pl |
| Ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates | Cyclopentanone | Azomethynes (Schiff bases) | mathnet.ru |
| 1-Aminoquinolin-2(1H)-one | 2-Hydroxybenzaldehyde | 1-((2-Hydroxybenzylidene)amino)quinolin-2(1H)-one | researchgate.netantiox.org |
| 2-Oxo-3-formyl quinoline | Various primary amines | Substituted Schiff bases | ekb.eg |
Beyond Schiff base formation, the N1-amino group can participate in other reactions. For example, its reaction with α-dicarbonyl compounds like glyoxal (B1671930) can cause desamination. mathnet.ru
Halogenation Reactions: Bromination of methyl groups
The methyl group at the C-4 position of the quinolinone ring is susceptible to halogenation, particularly bromination. Studies on related 2-methylquinolin-4(1H)-ones have demonstrated that bromination can occur at the methyl group. For instance, the reaction of 3-benzyl-2-methylquinolin-4(1H)-one with brominating agents such as molecular bromine or N-bromosuccinimide (NBS) leads to the formation of the corresponding 2-(bromomethyl)quinolin-4(1H)-one. nuph.edu.ua This suggests that the methyl group of 1-Amino-4-methylquinolin-2(1H)-one could similarly undergo radical bromination.
A synthetic method for preparing 4-bromomethyl-1,2-dihydroquinoline-2-one (B52548) involves the bromination of acetoacetanilide (B1666496) in chloroform, followed by cyclization in concentrated sulfuric acid. google.com This further supports the feasibility of introducing a bromine atom onto the methyl group of the quinolinone core. The bromination of 1-allyl-substituted quinoline-2,4-diones has also been shown to proceed, leading to halocyclization. osi.lv In the case of 1-allyl-4-methyl-2-oxo-dihydroquinoline-3-carboxylic acid, bromination results in the formation of a 2-bromomethyl-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.net
Nucleophilic Substitution Reactions: Substitution of halogen atoms by various nucleophiles
Halogenated derivatives of quinolinones are valuable intermediates for further functionalization through nucleophilic substitution reactions. The chloro group in 4-chloro-8-methylquinolin-2(1H)-one, for example, can be displaced by various nucleophiles. mdpi.comresearchgate.net These reactions lead to the formation of 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives. mdpi.comresearchgate.net
Specifically, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) results in the corresponding 4-sulfanyl derivative. researchgate.net Hydrazination has also been demonstrated, yielding 4-hydrazino-8-methylquinolin-2(1H)-one. researchgate.net Furthermore, azidation with sodium azide (B81097) provides a route to 4-azido-2-halo-8-methylquinolines. mdpi.org These azido (B1232118) compounds can then be converted to the corresponding amino derivatives. mdpi.org
The bromine atom in bromo-derivatives of quinolinones is also readily substituted. For instance, the bromo group in 3-(bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one can be displaced by primary amines. innovareacademics.in This reactivity allows for the introduction of a wide range of substituents, expanding the chemical diversity of the quinolinone scaffold.
Condensation Reactions: With aldehydes, ketones, and other reactive species
The amino group of this compound and its derivatives is a key site for condensation reactions. For example, 7-amino-4-methyl-quinolin-2(1H)-one readily undergoes condensation with various substituted aromatic aldehydes in hot ethanol (B145695) to form Schiff bases. maynoothuniversity.ietudublin.iehw.ac.uk These reactions typically proceed in good yields, providing a straightforward method for elaborating the quinolinone structure. maynoothuniversity.ie
Hydrazide derivatives of quinolinones, formed by the reaction with hydrazine (B178648) hydrate (B1144303), can also participate in condensation reactions with aldehydes to yield substituted benzylidenehydrazido derivatives. researchgate.net Furthermore, condensation reactions can occur with other reactive species. For instance, 3-[4-(2-bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one undergoes condensation with thiosemicarbazide (B42300) and aromatic aldehydes to form 3-(4-{2-[2-(arylmethylidene)-hydrazinyl]-1,3-thiazol-4-yl}phenyl)-1-methylquinolin-2(1H)-ones. researchgate.netbakhtiniada.ru The reaction of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one with substituted cinnamic acids in the presence of fused sodium acetate leads to the formation of 3-(7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-arylacrylic acids. mdpi.com
Table 1: Examples of Condensation Reactions with Quinolinone Derivatives
| Quinolinone Reactant | Condensing Reagent | Product Type | Reference |
| 7-Amino-4-methyl-quinolin-2(1H)-one | Substituted aromatic aldehydes | Schiff bases | maynoothuniversity.ie, tudublin.ie, hw.ac.uk |
| Hydrazido-quinolinone derivative | Various aldehydes | Substituted benzylidenehydrazido derivatives | researchgate.net |
| 3-[4-(2-Bromoacetyl)phenyl]-1-methylquinolin-2(1H)-one | Thiosemicarbazide and aromatic aldehydes | Thiazole (B1198619) derivatives | researchgate.net, bakhtiniada.ru |
| 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | Substituted cinnamic acids | 3-Arylacrylic acid derivatives | mdpi.com |
| 4-Amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Aromatic aldehydes | Hydrazones | bakhtiniada.ru |
Reductive Transformations: Conversion of nitro or carbonyl groups to amines
The reduction of nitro groups on the quinolinone ring to amino groups is a synthetically useful transformation. A convenient and efficient method for the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one involves the use of tin and hydrochloric acid, which produces the corresponding 3-amino-4-hydroxyquinolinone derivative. researchgate.nettandfonline.com This resulting aminoquinoline can then be used in further reactions with various electrophiles. researchgate.nettandfonline.com
Generally, the reduction of nitroarenes to anilines is a well-established process that can be achieved using methods like dissolving metal reduction with iron in acetic acid. semanticscholar.org This approach has been utilized in domino reactions, such as the Friedländer synthesis, where the in situ reduction of a 2-nitrobenzaldehyde in the presence of an active methylene (B1212753) compound leads to the formation of substituted quinolines. semanticscholar.org The nitro group on a phenyl ring attached to the quinolinone core, as in 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one, can also be reduced to an amino group.
Meerwein Reaction: Arylation of quinolinone systems
The Meerwein arylation provides a method for the C-H arylation of the quinolinone ring. This reaction typically involves the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt. wikipedia.org The reaction is believed to proceed through a radical mechanism following the loss of nitrogen from the diazonium salt. wikipedia.org
A notable example is the Meerwein reaction of 1-methylquinolin-2(1H)-one with 4-acetylbenzenediazonium chloride, which results in the formation of 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one. researchgate.netbakhtiniada.ruresearchgate.net This arylated product can then undergo further transformations, such as bromination of the acetyl group, to create intermediates for the synthesis of more complex heterocyclic systems. researchgate.netbakhtiniada.ru The classical Meerwein reaction has also been applied to the arylation of 1,4-benzoquinone (B44022) with a heterocyclic diazonium salt as a key step in the synthesis of benzofuropyridine analogues. beilstein-journals.org
Ring Opening and Recyclization Reactions: Transformation of fused quinoline systems
Fused quinoline systems can undergo ring-opening and recyclization reactions, leading to the formation of diverse heterocyclic structures. For instance, the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles such as cyanoacetamide, malononitrile (B47326) dimer, and 1H-benzimidazol-2-ylacetonitrile results in the opening of the pyrone ring followed by recyclization to afford substituted pyridines and a pyrido[1,2-a]benzimidazole (B3050246). rsc.org
Similarly, reaction of the same pyrano[3,2-c]quinoline derivative with 5-amino-2,4-dihydro-3H-pyrazol-3-one and 5-amino-3-methyl-1H-pyrazole leads to the formation of pyrazolo[3,4-b]pyridine derivatives. rsc.org Recyclization with 6-aminouracil (B15529) derivatives can also yield pyrido[2,3-d]pyrimidines. rsc.org These transformations highlight the utility of fused quinolinone systems as precursors for a variety of other heterocyclic compounds. The reaction of 1-amino-7,8-dihydroxy-4-methyl-coumarin with hydrazine hydrate to form 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one is itself an example of a ring transformation, where the coumarin (B35378) ring is opened and recyclized to the quinolinone ring. mdpi.com
Structure Property and Structure Interaction Relationship Investigations of 1 Amino 4 Methylquinolin 2 1h One Derivatives
Influence of Substituent Effects on Electronic and Steric Properties
The introduction of different functional groups (substituents) onto the 1-amino-4-methylquinolin-2(1H)-one core can dramatically alter the molecule's size, shape, and electron distribution. These changes, in turn, modulate its interaction with biological targets.
The size and spatial arrangement of substituents play a critical role in determining the binding specificity of quinolinone derivatives. Bulky substituents can act as steric gatekeepers, preventing the molecule from fitting into certain binding pockets while promoting a tighter fit in others. This steric hindrance can be a key design element for achieving target selectivity.
In another example, the development of quinolone substituted imidazol-5(4H)-ones as anti-inflammatory and anticancer agents demonstrated the importance of the substituent's bulk and chemical nature. The introduction of various benzylidene groups to the imidazolonyl quinolone core resulted in compounds with varying degrees of activity, with specific bulky groups like 4-phenoxybenzylidene showing high cytotoxicity against certain cancer cell lines. ijper.org This highlights how steric factors introduced by substituents can fine-tune the molecule's interaction profile, leading to enhanced specificity for a particular biological outcome.
The electronic properties of substituents significantly influence the binding affinity of quinolinone derivatives, particularly their ability to form complexes with targets like hematin (B1673048), a crucial process in the mechanism of action for many antimalarial drugs. Electron-withdrawing groups (EWGs) can alter the electron density distribution across the quinoline (B57606) ring system, affecting its ability to engage in intermolecular interactions such as π-π stacking and hydrogen bonding. researchgate.netacs.org
Studies on 4-aminoquinoline (B48711) antimalarials have demonstrated a direct correlation between the electron-withdrawing capacity of substituents at the 7-position and the compound's ability to inhibit β-hematin formation. researchgate.net This inhibitory activity is, in turn, linked to the association constant (a measure of binding affinity) with hematin. researchgate.net EWGs like nitro (NO2) and trifluoromethyl (CF3) lower the pKa of the quinoline ring nitrogen, which influences the drug's accumulation in the acidic food vacuole of the malaria parasite. researchgate.net A strong correlation has been observed between the Hammett constant (σm), a measure of a substituent's electronic effect, and the pKa of the quinoline nitrogen. researchgate.netresearchgate.net
The 4-aminoquinoline structure is considered the minimum required for strong complexation with heme, but the presence of an EWG, such as a 7-chloro group, is necessary for the inhibition of β-hematin formation. nih.gov This indicates that the electronic modification of the quinoline ring is essential for this specific biological activity. The association constant with hematin is not only influenced by the substituent's electronic nature but also by its lipophilicity. researchgate.net However, large, electron-withdrawing groups such as iodine have been noted to potentially reduce affinity to heme, suggesting a complex interplay between electronic and steric effects. researchgate.net
Table 1: Correlation of Substituent Electronic Effects with Physicochemical and Biological Properties of 7-Substituted 4-Aminoquinolines This table is illustrative, based on findings from related quinoline derivatives, to demonstrate the principles discussed.
| Substituent (at C7) | Hammett Constant (σm) | Quinoline Nitrogen pKa | Relative Association Constant with Hematin |
|---|---|---|---|
| Amino (NH₂) | -0.16 | 8.36 | Low |
| Methoxy (OCH₃) | 0.12 | 8.13 | Moderate |
| Hydrogen (H) | 0.00 | 8.10 | Moderate |
| Chloro (Cl) | 0.37 | 7.60 | High |
| Trifluoromethyl (CF₃) | 0.43 | 7.65 | High |
Data compiled from principles described in referenced literature. researchgate.netresearchgate.net
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.govresearchgate.net It also plays a significant role in the binding interactions of this compound derivatives with their targets. The lipophilicity of a substituent can influence how a molecule partitions into cellular compartments and how it engages with hydrophobic pockets within a target protein. researchgate.net
For many quinoline derivatives, lipophilicity has been shown to influence the hematin association constant. researchgate.net An optimal level of lipophilicity can enhance the compound's ability to approach and bind to the hydrophobic porphyrin ring of hematin. nih.gov However, this relationship is not always linear; excessively high lipophilicity can lead to non-specific binding to other biological molecules or poor solubility. researchgate.net
Modulation of Intermolecular Binding Interactions through Structural Design
The rational design of this compound derivatives involves strategically modifying their structure to enhance binding affinity and specificity for a chosen macromolecular target. This is achieved by carefully considering the types of intermolecular forces that can be established between the ligand and the target's binding site.
Enhancing binding affinity requires a design strategy that maximizes favorable intermolecular interactions. The quinolinone scaffold is considered a "privileged structure" because it can serve as a versatile template for creating ligands for various targets. rsc.orgmdpi.com Key design principles include:
Introducing Hydrogen Bonding Groups: The placement of hydrogen bond donors and acceptors, such as hydroxyl (-OH) or amino (-NH2) groups, can create strong, directional interactions with amino acid residues in a protein's active site. For example, the 6-hydroxy group in some quinolinone derivatives is critical for hydrogen bonding with the target enzyme.
Optimizing Hydrophobic Interactions: Modifying alkyl or aryl substituents can enhance van der Waals and hydrophobic interactions with nonpolar regions of a binding pocket. Docking studies of 4-aminoquinoline derivatives with the PBP2a protein binding site show the importance of hydrophobic interactions with residues like ALA601 and ILE614. mdpi.com
Exploiting π-π Stacking: The aromatic quinolinone ring system is capable of π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This is a key interaction mode for the binding of quinolines to targets like hematin and G-quadruplex DNA. acs.orgdiva-portal.org
Incorporating Charged Groups: The introduction of charged substituents, such as a methylated quinoline side chain, can lead to strong electrostatic interactions, which have been shown to be crucial for efficient stabilization of targets like G-quadruplex DNA. diva-portal.org
Molecular Hybridization: This approach involves combining the this compound scaffold with another pharmacologically active moiety to create a hybrid molecule. This can result in compounds with dual activity or improved affinity for a specific target. An example is the hybridization of the quinolinone core with cinnamic acid to create new anticancer agents. nih.govresearchgate.net
Altering the structure of a this compound derivative can lead to significant changes in its binding mode—the specific orientation and conformation it adopts within the target's binding site. Molecular docking and dynamics simulations are powerful tools used to predict and analyze these changes. researchgate.netresearchgate.net
In another study, the condensation of 7-amino-4-methyl-quinolin-2(1H)-one with various aromatic aldehydes produced Schiff base ligands. maynoothuniversity.ie When complexed with copper(II), these ligands were found to coordinate with the metal ion through the azomethine nitrogen and a deprotonated phenolic oxygen, demonstrating how structural modification creates new coordination sites and alters the molecule's interaction profile. maynoothuniversity.ie Similarly, SAR studies on MERS-CoV inhibitors based on a quinolinone scaffold showed that substituting the ring with electron-withdrawing groups like difluoro or trifluoromethyl led to significant inhibition, while electron-donating groups did not. nih.gov These modifications directly influence the electronic landscape of the molecule, altering its interaction with the target protein and leading to a more potent inhibitory effect.
Table 2: Examples of Structural Modifications and Their Impact on Binding Interactions
| Original Scaffold/Derivative | Structural Modification | Resulting Change in Interaction Profile | Target/Application Context |
|---|---|---|---|
| 7-Amino-4-methyl-quinolin-2(1H)-one | Condensation with aromatic aldehydes to form Schiff bases, followed by complexation with Cu(II). maynoothuniversity.ie | Creates new coordination sites; binding occurs via azomethine nitrogen and phenolic oxygen to the metal ion. | Antimicrobial agents |
| 6-Amino-4-methyl-1H-quinoline-2-one | Substitution with sulfonyl/benzoyl moieties. researchgate.net | Enhances hydrogen bonding and conformational stability within the binding pocket of the PDF enzyme. | Antibacterial agents |
| 4-Hydroxy-1-methyl-quinolin-2(1H)-one | Nitration at the 3-position, followed by reduction to an amino group and amide formation. mdpi.com | Introduces a strong intramolecular hydrogen bond between the 4-OH and the amide carbonyl, influencing conformation. | Multi-target agents |
Relationship between Molecular Architecture and Spectroscopic Characteristics: How structural variations influence NMR and IR spectral data.
The spectroscopic characteristics of this compound and its derivatives are intricately linked to their molecular architecture. Variations in the substitution pattern on the quinolinone core lead to predictable shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing valuable insights into the electronic and steric environment of the molecule.
In ¹H NMR spectroscopy, the protons of the quinolinone ring system exhibit characteristic chemical shifts. For instance, in derivatives of 7-amino-4-methylquinolin-2(1H)-one, the proton at the C3 position typically appears as a singlet around δ 6.2-6.3 ppm. bibliotekanauki.pl The methyl group at C4 also gives a characteristic singlet at approximately δ 2.3-2.4 ppm. bibliotekanauki.pl Aromatic protons on the benzene (B151609) ring portion of the quinolinone scaffold resonate in the downfield region, typically between δ 6.7 and 8.2 ppm, with their specific shifts and coupling patterns depending on the substitution. bibliotekanauki.pl The introduction of substituents can cause significant changes in these chemical shifts. For example, an electron-donating group like a hydroxyl group can shield nearby protons, causing an upfield shift, while electron-withdrawing groups have the opposite effect. Steric interactions also play a role; a methyl group at the C8 position has been observed to cause an upfield shift for the N-H proton, attributed to a reduction in intermolecular hydrogen bonding due to steric hindrance. tandfonline.com
¹³C NMR spectra provide further detail on the carbon framework. The carbonyl carbon (C2) of the quinolinone ring is typically observed at a downfield chemical shift, around δ 160-166 ppm. bibliotekanauki.plnih.gov The chemical shifts of other carbons in the ring are sensitive to the electronic effects of substituents. In a 7,8-dihydroxy derivative of this compound, the C2 carbonyl was observed at δ 160.73 ppm, while the carbons bearing the hydroxyl groups (C7 and C8) were found at δ 154.44 and 150.01 ppm, respectively. nih.gov
Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. The C=O (amide) stretching vibration is a prominent feature in the IR spectra of quinolinones, typically appearing in the range of 1640-1680 cm⁻¹. nih.govresearchgate.net The N-H stretching vibrations of the primary amino group at the N1 position generally produce two bands in the region of 3100-3500 cm⁻¹. nih.govwpmucdn.comlibretexts.org For example, 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one shows NH₂ stretching bands at 3225 and 3178 cm⁻¹. nih.gov The presence of other functional groups, such as hydroxyl groups, will also give characteristic absorptions, like the broad O-H stretch observed around 3418 cm⁻¹. nih.gov The exact frequency of these vibrations can be influenced by hydrogen bonding and the electronic nature of substituents on the quinolinone ring. tandfonline.com
Structure-Reactivity Correlations in Chemical Transformations
The reactivity of this compound and its derivatives is governed by the interplay of the inherent electronic properties of the heterocyclic system and the influence of its substituents. The quinolinone core contains several reactive sites, and the N-amino group introduces a potent nucleophilic center.
The N-amino group at the 1-position is a key site for chemical transformations. It can readily react as a nucleophile with various electrophiles. A notable example is its reaction with substituted cinnamic acids in the presence of a mild base, which leads to the formation of N-cinnamoyl-aminoquinolinone derivatives. nih.gov This condensation reaction highlights the nucleophilicity of the exocyclic amino group.
The quinolinone ring itself can undergo electrophilic substitution, although the conditions required depend on the activation or deactivation by existing substituents. For instance, halogenation of a 7,8-dihydroxy-1-amino-4-methylquinolin-2(1H)-one derivative with bromine in acetic acid results in the substitution of bromine atoms onto the electron-rich benzene portion of the ring system, specifically at the C3 and C5 positions. nih.gov
Furthermore, the 4-position of the quinolinone ring can be a site for nucleophilic substitution, particularly if a good leaving group is present. The synthesis of 4-azido-2-quinolone derivatives has been achieved by treating a 4-chloro-2-quinolone intermediate with sodium azide (B81097). mdpi.commdpi.com This 4-azido derivative can then be used in further reactions, such as "click" chemistry, to introduce triazole rings. mdpi.com While these examples often involve N-alkyl or N-aryl quinolinones, the principles apply to the 1-amino scaffold, where the reactivity at C4 would be modulated by the electronic nature of the N-amino group and other substituents.
The reactivity can also be directed by other functional groups on the molecule. For example, the synthesis of various heterocyclic systems fused to the quinolinone core often begins with a precursor like 4-hydroxy-quinolin-2-one. rsc.orgmdpi.com The Mannich reaction, involving an amine, formaldehyde (B43269), and a C-H acidic compound, has been studied with aminoquinolinones, which can act as both C- and N-nucleophiles, leading to complex products. researchgate.net The reaction of 3-(4-acetylphenyl)-1-methylquinolin-2(1H)-one with bromine yields a bromoacetyl derivative, which serves as a versatile intermediate for synthesizing thiazole (B1198619) and imidazole-fused systems by reacting with various nucleophiles like thioacetamide (B46855) and 2-aminopyridine. researchgate.net
Advanced Applications and Future Research Directions
Utility as Precursors and Synthons in Complex Chemical Synthesis
1-Amino-4-methylquinolin-2(1H)-one and its related structures are pivotal building blocks in organic synthesis, offering pathways to a wide array of complex molecules. rsc.org Their inherent reactivity and functional groups make them ideal starting materials for constructing intricate molecular architectures.
Intermediates in the preparation of diverse heterocyclic and polycyclic systems
The quinolinone core is a common scaffold in a vast range of pharmacologically active compounds. rsc.org Derivatives of this compound serve as key intermediates in the synthesis of various fused and binary heterocyclic systems. These include, but are not limited to, pyrazoles, imidazoles, tetrazoles, pyridines, pyrimidines, triazines, azepines, and pyranones. rsc.org
For instance, research has demonstrated the synthesis of novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines from α,β-unsaturated ketones derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one. arabjchem.orgresearchgate.net This highlights the utility of the quinolinone framework in constructing complex pyrimidine-containing molecules. Similarly, 4-amino-8-methyl-2-oxo/thioxoquinolines have been employed as synthons for preparing new 4-substituted quinolin-2-ones and quinolinethiones. researchgate.net
The versatility of the quinolinone structure is further exemplified by its use in synthesizing pyrazolo[3,4-b]pyridine and pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Ring-opening and recyclization reactions of related quinoline-based precursors with various nucleophiles have yielded a diverse library of heterocyclic compounds. nih.gov
Building blocks for new molecular scaffolds
The inherent structure of this compound makes it an excellent building block for creating novel molecular scaffolds. rsc.org Its potential for modification at various positions allows for the systematic development of new chemical entities with tailored properties.
Recent studies have focused on using quinolinone derivatives to construct complex, multi-ring systems. For example, a straightforward route to 1,4-dihydropyrrolo[3,2-b]pyrroles incorporating two electron-withdrawing quinoline (B57606) or tetrazolo[1,5-a]quinoline (B14009986) scaffolds has been developed. nsf.gov This approach, which combines a multicomponent reaction with intramolecular direct arylation, enables the assembly of planar, ladder-type heteroacenes with up to 14 conjugated rings. nsf.gov Such structures are of significant interest for their unique electronic and photophysical properties.
The ability to introduce amine functionality onto the quinolin-2(1H)-one ring through innovative methods, such as photocatalytic denitrogenation, further expands its utility as a building block. rsc.org This allows for the creation of 3-aminated quinolin-2(1H)-ones, which are valuable precursors for a variety of synthetic scaffolds. rsc.org
Exploration in Materials Science
The unique photophysical and electronic properties of the quinolinone core have led to its exploration in the field of materials science. Derivatives of this compound are being investigated for their potential in developing advanced materials with enhanced functionalities.
Development of conjugated molecules and polymers with enhanced electronic and optoelectronic properties
The quinolinone moiety can be incorporated into larger π-conjugated systems to create materials with tailored electronic and optoelectronic properties. The development of such materials is crucial for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research has shown that quinoline-pyrene derivatives, connected by a triazole bridge, exhibit interesting electronic properties that can be modulated by complexation with metal cations. bohrium.com Furthermore, the synthesis of pyranoquinolinone derivatives has been explored for their potential in creating components for photovoltaic and optoelectronic devices. researchgate.netresearchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to predict and understand the electronic structure and properties of these novel materials. researchgate.netresearchgate.net
Potential as luminophores and optical brighteners
Certain quinolinone derivatives exhibit strong fluorescence, making them promising candidates for use as luminophores and optical brighteners. researchgate.net These applications are found in various industries, from textiles to advanced imaging technologies.
For example, 7-Amino-4-methylquinolin-2(1H)-one is known to be suitable as a laser dye. The inherent fluorescence of the quinolinone scaffold can be fine-tuned by modifying the substituents on the ring system. This allows for the design of molecules with specific emission wavelengths and quantum yields. The study of 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines has revealed efficient fluorescence spanning a significant portion of the visible spectrum, with some compounds maintaining their fluorescence even in the crystalline state. nsf.gov
Applications in Non-Biological Systems
Beyond their well-established biological and medicinal applications, quinolinone derivatives are finding use in various non-biological systems. Their unique chemical properties make them suitable for a range of industrial and technological applications.
One notable application is their use as UV absorbers. researchgate.net The ability of the quinolinone structure to absorb ultraviolet radiation makes it a valuable additive for protecting materials from photodegradation. This property is particularly important for polymers and coatings that are exposed to sunlight.
The table below provides a summary of some of the compounds mentioned in this article and their relevant applications or synthetic utility.
| Compound Name | Application / Synthetic Utility |
| This compound | Precursor for heterocyclic and polycyclic systems |
| 3-acetyl-4-hydroxy-N-methylquinolin-2-one | Intermediate for the synthesis of pyrimidine (B1678525) derivatives arabjchem.orgresearchgate.net |
| 4-amino-8-methyl-2-oxo/thioxoquinolines | Synthons for new 4-substituted quinolin-2-ones researchgate.net |
| 1,4-dihydropyrrolo[3,2-b]pyrroles | Building blocks for ladder-type heteroacenes nsf.gov |
| 3-aminated quinolin-2(1H)-ones | Precursors for diverse synthetic scaffolds rsc.org |
| Quinoline-pyrene derivatives | Potential for enhanced electronic and optoelectronic properties bohrium.com |
| Pyranoquinolinone derivatives | Components for photovoltaic and optoelectronic devices researchgate.netresearchgate.net |
| 7-Amino-4-methylquinolin-2(1H)-one | Laser dye |
| Quinolinone derivatives | UV absorbers researchgate.net |
Evaluation as Antioxidants in Lubricating Greases
The operational lifespan and performance of lubricating greases are often limited by oxidative degradation. Antioxidant additives are crucial for inhibiting these degradation processes, which lead to increased acidity and viscosity. Research has shown that quinolinone derivatives are effective in this capacity.
Studies have investigated various 4-hydroxy quinolinone derivatives for their antioxidant efficiency in lubricating greases. scirp.org The presence of hydroxyl and alkyl groups on the quinolinone structure is known to enhance its antioxidant capability. scirp.org Furthermore, an extended conjugated system within the quinolinone skeleton helps to delocalize free radicals, contributing to their stabilizing effect. scirp.org
The antioxidant performance of these compounds is typically evaluated using standardized industry methods, such as ASTM D942 (Oxidation Stability of Lubricating Greases by the Oxygen Bomb Method) and ASTM D664 (Acid Number of Petroleum Products by Potentiometric Titration). In one study, three different 4-hydroxy quinolinone derivatives were synthesized and tested as antioxidant additives in lithium lubricating grease. scirp.orgresearchgate.net The results, which measure the drop in oxygen pressure and the change in total acid number over time, indicated a significant improvement in the oxidative stability of the grease.
| Compound Designation | Chemical Structure Description | Performance Metric (ASTM D942) - Oxygen Pressure Drop | Performance Metric (ASTM D664) - Total Acid Number | Relative Antioxidant Efficiency |
|---|---|---|---|---|
| Compound I | 3-(5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-one | Moderate Decrease | Moderate Increase | Good |
| Compound II | 5-((4-hydroxy-8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Least Decrease | Highest Increase | Fair |
| Compound III | 1-butyl-4-hydroxy-3-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one | Highest Decrease | Lowest Increase | Excellent |
The data indicated that the efficiency of the quinolinone derivatives as antioxidants decreased in the order: Compound III > Compound I > Compound II. scirp.orgresearchgate.net These findings highlight the potential of tailoring the substituents on the quinolinone core to optimize antioxidant performance in industrial lubricants.
Potential for Protection and Property Modification of Natural and Synthetic Materials
The inherent chemical stability and photophysical properties of the quinolinone ring system make it a candidate for applications beyond lubrication. There is growing interest in using these compounds for the protection and property modification of various materials. researchgate.netresearchgate.net
Antidegradants: Similar to their function as antioxidants in greases, quinolinone derivatives can act as antidegradants in polymers and other synthetic materials. They can quench reactive radical species generated by heat, light, or chemical exposure, thereby preventing the chain reactions that lead to material degradation.
UV Absorbers: Certain quinolinone compounds have the potential to function as ultraviolet (UV) absorbers. researchgate.netresearchgate.net These molecules can absorb harmful UV radiation and dissipate the energy as heat, protecting the underlying material from photodegradation, which causes discoloration, loss of strength, and brittleness. This property is particularly valuable for plastics, coatings, and textiles.
Emerging Research Avenues in Quinolinone Chemistry
The development of novel and efficient synthetic methods is crucial for exploring the full potential of quinolinone derivatives. Current research focuses on creating more sustainable, atom-economical, and versatile synthetic pathways.
Focus on Novel Synthetic Methodologies:
Traditional methods for synthesizing quinolinones, such as the Gould-Jacobs and Conrad-Limpach reactions, often require harsh conditions. mdpi.com Modern synthetic chemistry has introduced a variety of more sophisticated and milder approaches. mdpi.comexlibrisgroup.com
One significant area of development is the use of transition metal catalysis. nih.gov Palladium-catalyzed reactions, for instance, have become widespread due to their mild reaction conditions and tolerance of a wide range of functional groups, allowing for the rapid construction of complex molecules. nih.gov Other methodologies include copper-catalyzed tandem reactions and cobalt-catalyzed C-H coupling. organic-chemistry.org Facile and green chemistry approaches, utilizing affordable catalysts and environmentally benign solvents, are also being developed to construct functionalized quinolinones in good yields. rsc.org
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Reactions | Includes Heck-type coupling, amination/aldol condensation, and oxidative annulation to form the quinolone ring. | Mild conditions, high functional group tolerance, allows for tandem processes. | nih.govnih.gov |
| Copper-Catalyzed Cyclization | Direct cyclization of anilines and alkynes or aza-Michael addition followed by cyclization and oxidation. | Uses inexpensive catalysts, mild conditions, and often proceeds in one pot. | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC-catalyzed dehydrative acetylation of 2-aminobenzaldehyde (B1207257) with α-halogenketones followed by intramolecular heterocyclization. | Mild conditions, operational simplicity, lack of by-products. | mdpi.com |
| One-Pot Multi-Component Reactions | Two, three, or four-component reactions that assemble the quinolinone core in a single step. | High efficiency, modular approach, reduces purification steps. | nih.gov |
| Green Chemical Approaches | Utilizes substituted alcohols, alkyl acetoacetate (B1235776), and α-bromo ketones with affordable catalysts under mild conditions. | Environmentally friendly, high atom economy, operational simplicity. | rsc.org |
Explorations of New Chemical Transformations:
Beyond synthesizing the basic quinolinone skeleton, researchers are exploring novel chemical transformations to create structurally diverse and complex derivatives. A notable development is the regiodivergent ring expansion of oxindoles, which allows for the creation of two different quinolinone isomers from a single starting material. acs.org This method provides a powerful tool for late-stage diversification of bioactive molecules. acs.org Another innovative approach involves the skeletal transformation of an oxindole (B195798) core into a quinolinone skeleton through synergistic copper/iminium catalysis, which generates novel pyridine-fused quinolinones. acs.org These advanced methods for skeletal editing and remodeling open new avenues for drug discovery and material science by providing access to previously inaccessible chemical space. acs.org
Q & A
Q. What experimental considerations are critical when reconciling discrepancies in reported MIC values for this compound derivatives across different studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
